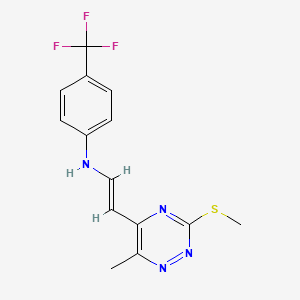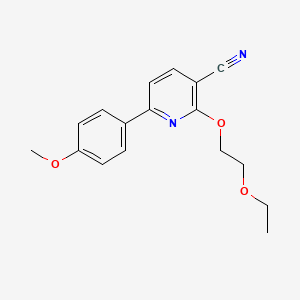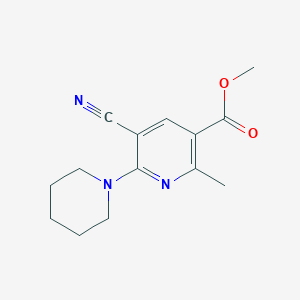
N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-4-(trifluoromethyl)aniline
説明
N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C14H13F3N4S and its molecular weight is 326.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anion–π and Lone Pair–π Interactions
The electron-deficient nature of the 1,3,5-triazine ring, a core component of related molecules, has been harnessed to generate anion–π and lone pair–π interactions in coordination compounds. Specifically, studies on copper coordination compounds featuring 1,3,5-triazine-based ligands have revealed solid-state structures composed of supramolecular networks formed through these non-covalent bonds. This highlights the potential of such molecules in the development of novel materials with unique electronic properties (Costa et al., 2010).
Synthetic Utility in Organic Chemistry
The synthetic versatility of the 1,2,4-triazine moiety has been explored through various chemical reactions, demonstrating its utility in creating a range of derivatives. For instance, reactions involving phosphoruspentasulfide and methylation processes have led to the formation of thiones and methylsulfanyl derivatives. These findings underscore the role of 1,2,4-triazine compounds in the synthesis of heterocyclic structures with potential applications in pharmaceuticals and materials science (Collins et al., 2000).
Cross-Linking Agent for Fiber Protection
The compound 2,4-Dichloro-6-(β-sulphatoethylsulphonyl)anilino-s-triazine has been utilized as a cross-linking agent to enhance the wet abrasion resistance of Lyocell fibers. This application leverages the compound's ability to react with fibers, improving the durability and performance of textile materials. This demonstrates the broader utility of triazine derivatives in industrial applications, particularly in enhancing the properties of fibrous materials (Renfrew & Phillips, 2003).
Functional Aromatic Polyamides
Research has also been conducted on the synthesis and characterization of aromatic polyamides incorporating phenyl-1,3,5-triazine moieties within their main chain. These polymers are notable for their thermal stability and organosolubility, making them candidates for high-performance materials used in various engineering applications. The study emphasizes the potential of triazine derivatives in the design and development of new polymeric materials with enhanced thermal and mechanical properties (Yu et al., 2012).
特性
IUPAC Name |
N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4S/c1-9-12(19-13(22-2)21-20-9)7-8-18-11-5-3-10(4-6-11)14(15,16)17/h3-8,18H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQUHFLMBTUMOX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide](/img/structure/B3123299.png)
![Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123302.png)
![(E)-N-(3-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123325.png)

![2-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B3123332.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B3123344.png)
![3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3123345.png)
triazin-4-one](/img/structure/B3123349.png)
![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3123355.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)

